molecular formula C6H13O9P B1594035 Galactose 1-phosphate CAS No. 2255-14-3

Galactose 1-phosphate

Cat. No.: B1594035
CAS No.: 2255-14-3
M. Wt: 260.14 g/mol
InChI Key: HXXFSFRBOHSIMQ-FPRJBGLDSA-N
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Description

Galactose 1-phosphate (Gal-1-P) is a critical intermediate metabolite in the Leloir pathway, the primary route for the metabolism of galactose into glucose-1-phosphate . The improper metabolism of this compound is a hallmark of galactosemia, a serious inborn error of metabolism . In classic galactosemia, a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT) leads to the toxic accumulation of Gal-1-P in various tissues when dietary lactose or galactose is ingested . This accumulation is a key pathogenic agent in the development of clinical symptoms such as hepatomegaly, cirrhosis, renal failure, and intellectual impairment . Research indicates that elevated Gal-1-P can inhibit other essential enzymes, including phosphoglucomutase, glucose-6-phosphate dehydrogenase, and glucose-6-phosphatase, further disrupting carbohydrate metabolism . Consequently, this compound is indispensable for in vitro studies aimed at modeling galactosemia, investigating carbohydrate metabolism disorders, and screening for potential therapeutic compounds. It is also a fundamental substrate for assaying the activity of enzymes like GALT and galactokinase in diagnostic research applications . This product is provided for research purposes only and is not intended for diagnostic procedures or personal use.

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2-10H,1H2,(H2,11,12,13)/t2-,3+,4+,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXFSFRBOHSIMQ-FPRJBGLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177082
Record name Galactose-1-phosphate
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Molecular Weight

260.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Galactose 1-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000645
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2255-14-3
Record name D-Galactose 1-phosphate
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Record name Galactose-1-phosphate
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Record name Alpha-D-Galactose-1-Phosphate
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Record name Galactose-1-phosphate
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Record name .ALPHA.-D-GALACTOSE 1-PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
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Record name Galactose 1-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000645
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Enzymatic Synthesis from Uridine Diphosphate Galactose (UDP-Galactose)

The primary enzymatic method for preparing this compound involves the pyrophosphorolysis of UDP-galactose catalyzed by enzymes such as uridine diphosphate galactose pyrophosphorylase. This reaction is reversible and requires specific cofactors and conditions:

  • Reaction Components : UDP-galactose, inorganic pyrophosphate (PPi), magnesium ions (Mg²⁺), and enzyme source (e.g., erythrocyte lysates or purified enzymes).
  • Critical Factors :
    • Presence of PPi is essential; omission results in no this compound formation.
    • Mg²⁺ ions are required for enzymatic activity; substitution with Co²⁺ abolishes the reaction.
    • The reaction equilibrium is typically reached within 60 to 100 minutes.
  • Inhibitors : UDP, inorganic phosphate (Pi), MgUDP, and MgADP inhibit the reaction, reducing this compound formation.
  • Procedure Summary :
    • Incubate erythrocyte lysates or enzyme preparations with UDP-galactose and PPi.
    • Terminate the reaction by boiling.
    • Separate and identify this compound using chromatographic techniques such as paper chromatography and ion-exchange chromatography.
  • Characterization :
    • The product co-chromatographs with authentic this compound.
    • Hydrolysis and enzymatic oxidation assays confirm the identity of this compound.

This method was detailed in the seminal work by Gitzelmann (1969), which characterized the enzymatic formation of this compound from UDP-galactose in human erythrocytes, particularly from galactosemic patients.

Enzymatic Assay Preparation for this compound

Protocols for preparing this compound for enzymatic assays, such as the galactose-1-phosphate uridyltransferase (GALT) activity assay, involve dissolving this compound in buffered solutions:

  • Buffer Composition : Tris-acetate buffer (0.25 mol/L, pH 8.0), supplemented with cofactors like UDP-glucose, NADP, EDTA, and saponin.
  • Concentration : Typically, 1.8 mmol/L this compound is used in assay buffers.
  • Storage : Solutions are stored at 4°C and prepared fresh or aliquoted to maintain stability.
  • Cell Culture Preparation : Cells (e.g., fibroblasts) are cultured under conditions that promote galactose metabolism, harvested, lysed, and protein content quantified before assay setup.
  • Assay Setup :
    • Samples are incubated with the reaction buffer containing this compound.
    • Incubation at 37°C for 1.5 hours allows the enzymatic reaction to proceed.

This preparation method is described in detail in protocols for GALT activity assays, ensuring reproducible and reliable measurement of enzyme activity using this compound as a substrate.

Chemical Preparation and Purification

While enzymatic synthesis is the preferred method due to specificity, chemical synthesis and purification methods are also employed, particularly for obtaining pure this compound standards:

  • Purification Techniques :
    • Ion-exchange chromatography (e.g., Dowex 1 formate columns) is used to separate this compound from other sugar phosphates.
    • Paper chromatography with solvents such as ethanol/ammonium acetate mixtures helps in preliminary separation.
  • Concentration and Hydrolysis :
    • Concentrated eluates are subjected to vacuum evaporation and hydrolysis to confirm the phosphate ester identity.
  • Chemical Stability :
    • This compound is stable under neutral to slightly alkaline conditions but can hydrolyze under acidic conditions.

These methods are often coupled with enzymatic assays to verify the purity and identity of the compound.

Reaction Conditions and Optimization

Parameter Optimal Condition Notes
pH 8.0 - 8.7 (Tris-acetate or glycine buffer) Maintains enzyme activity and substrate stability
Temperature 25°C - 37°C Enzymatic activity optimal around physiological temperatures
Cofactors MgCl₂ (10 mM), NADP, UDP-glucose Essential for enzymatic catalysis
Substrate Concentration ~1.3 - 1.8 mM this compound Ensures sufficient substrate availability
Incubation Time 60 - 100 minutes Time to reach reaction equilibrium
Inhibitors Avoid UDP, Pi, MgUDP, MgADP These reduce enzymatic activity

Summary of Key Research Findings

  • Enzymatic pyrophosphorolysis of UDP-galactose is the primary method to generate this compound in vitro, requiring specific cofactors and controlled conditions.
  • This compound solutions for enzymatic assays are prepared by dissolving the compound in buffered solutions containing cofactors and stabilizers, ensuring reproducible enzyme activity measurements.
  • Chromatographic techniques are critical for purifying and confirming the identity of this compound, especially when prepared enzymatically or chemically.
  • Reaction conditions such as pH, temperature, and cofactor concentrations are optimized to maximize yield and stability of this compound.

Chemical Reactions Analysis

Types of Reactions: Alpha-D-Galactose-1-Phosphate primarily undergoes glycosylation reactions, where it serves as a donor substrate for glycosyltransferases. It can also participate in phosphorylation and dephosphorylation reactions.

Common Reagents and Conditions:

    Glycosylation: Glycosyltransferases are used to transfer the galactose moiety to acceptor molecules.

    Phosphorylation: Inorganic phosphate is used in the presence of phosphorylase enzymes.

    Dephosphorylation: Phosphatase enzymes are used to remove the phosphate group.

Major Products:

    Glycosylation: Glycoconjugates such as glycoproteins and glycolipids.

    Phosphorylation: Alpha-D-Galactose-1-Phosphate.

    Dephosphorylation: Galactose.

Scientific Research Applications

Clinical Applications

1. Diagnosis of Galactosemia

Galactosemia is a genetic disorder characterized by the inability to metabolize galactose properly, leading to the accumulation of Gal-1-P. Diagnosing this condition typically involves measuring the activity of galactose-1-phosphate uridylyltransferase (GALT), the enzyme responsible for converting Gal-1-P to uridine diphosphate galactose (UDP-Gal). Traditional methods for measuring GALT activity have limitations in specificity and sensitivity. Recent advancements have introduced liquid chromatography-tandem mass spectrometry (LC-MS/MS) as a more reliable assay for GALT activity, which can effectively diagnose various genotypes of galactosemia, particularly in patients with low residual enzyme activity .

2. Monitoring Treatment Efficacy

In patients diagnosed with galactosemia, monitoring levels of Gal-1-P can provide insights into treatment efficacy. A well-managed diet low in galactose should result in reduced levels of Gal-1-P in red blood cells. Studies indicate that even minor dietary indiscretions can lead to significant increases in Gal-1-P levels, highlighting its role as a biomarker for metabolic control .

Parameter Normal Levels Galactosemia Patients
Gal-1-P Concentration<0.5 mg/dL>2.0 mg/dL
GALT ActivityNormalReduced

Biochemical Research Applications

1. Understanding Metabolic Pathways

Research on Gal-1-P has provided insights into various metabolic pathways beyond galactose metabolism. For instance, studies have shown that elevated levels of Gal-1-P can inhibit key enzymes such as glucose-6-phosphatase and phosphoglucomutase, suggesting a link between galactose metabolism and broader glucose homeostasis . This highlights the compound's potential as a target for therapeutic interventions in metabolic disorders.

2. Enzyme Activity Studies

Gal-1-P serves as a substrate for studying enzyme kinetics in biochemical research. The development of novel assays using isotope-labeled substrates has improved the understanding of enzyme mechanisms involved in its metabolism. For example, researchers have utilized stable isotope-labeled Gal-1-P to investigate GALT activity in various tissues, enhancing our understanding of tissue-specific metabolism and enzyme regulation .

Biotechnological Applications

1. Fermentation Processes

Gal-1-P is also being explored in biotechnological applications, particularly in fermentation processes involving yeast strains engineered for enhanced galactose utilization. For instance, genetically modified Saccharomyces cerevisiae strains capable of metabolizing D-galacturonic acid have been developed to utilize pectin-rich substrates efficiently . This application could lead to more sustainable biofuel production methods.

2. Drug Development

The role of Gal-1-P in cellular signaling pathways has prompted investigations into its potential as a therapeutic target. By modulating Gal-1-P levels or mimicking its effects, researchers aim to develop new drugs that could address metabolic disorders linked to galactose metabolism .

Case Studies

Case Study 1: LC-MS/MS Assay Development

A study focused on developing an LC-MS/MS assay for measuring GALT activity highlighted its advantages over traditional methods. The assay demonstrated high specificity and sensitivity, allowing for accurate diagnosis and monitoring of patients with varying degrees of enzyme deficiency .

Case Study 2: Enzyme Kinetics and Inhibition Studies

Another research effort investigated how elevated Gal-1-P levels affect glucose metabolism by inhibiting key enzymes involved in glycolysis and gluconeogenesis. The findings suggested that managing dietary intake of galactose could mitigate these inhibitory effects and improve overall metabolic health .

Mechanism of Action

Alpha-D-Galactose-1-Phosphate exerts its effects through its role in the Leloir pathway of galactose metabolism. It is converted to glucose-1-phosphate by the enzyme galactose-1-phosphate uridylyltransferase. This conversion is crucial for the proper utilization and metabolism of galactose in the body . The molecular targets involved include enzymes such as galactokinase and galactose-1-phosphate uridylyltransferase .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Similarities and Differences

Gal-1P and its analogs share a hexose backbone with a phosphate group but differ in stereochemistry and phosphorylation sites:

  • Galactose 1-phosphate : Phosphate at the C1 position of galactose (an epimer of glucose at C4) .
  • Glucose 1-phosphate (G1P) : Phosphate at the C1 position of glucose; a substrate for glycogen synthesis and glycolysis .
  • Fructose 1-phosphate (F1P) : Phosphate at the C1 position of fructose; a product of fructose metabolism via ketohexokinase .
  • Fructose 6-phosphate (F6P) : Phosphate at the C6 position of fructose; a glycolytic intermediate .
Table 1: Structural and Functional Comparison
Compound Sugar Backbone Phosphate Position Key Metabolic Role Associated Enzymes
This compound Galactose C1 Leloir pathway, nucleotide sugar precursor GALK, GALT, GALE
Glucose 1-phosphate Glucose C1 Glycogen synthesis, glycolysis Phosphoglucomutase
Fructose 1-phosphate Fructose C1 Fructose metabolism Ketohexokinase
Fructose 6-phosphate Fructose C6 Glycolysis, gluconeogenesis Phosphofructokinase

Metabolic Pathways and Enzymatic Specificity

  • Gal-1P : Exclusively processed via the Leloir pathway. GALT deficiency traps Gal-1P, causing cellular toxicity .
  • G1P : Converted to glucose 6-phosphate (G6P) for glycolysis or to UDP-glucose for glycogen synthesis .
  • F1P : Metabolized by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde, linking fructose to glycolysis .
  • F6P : A central glycolytic intermediate regulated by phosphofructokinase .

Notably, Gal-1P cannot substitute for G1P in glycogen synthesis due to stereochemical differences, highlighting enzyme specificity .

Physiological and Pathological Roles

  • Gal-1P :
    • Toxicity : Accumulation inhibits phosphoglucomutase, disrupting glucose metabolism .
    • Research Findings : Higher levels in jujube mesocarp (Ziziphus jujuba) correlate with texture differences . In persimmons, Gal-1P positively correlates with ascorbic acid (AsA) biosynthesis .
  • G1P: Non-toxic; tightly regulated to balance glycogen storage and energy production .
  • F1P : Excessive accumulation in hereditary fructose intolerance causes ATP depletion and liver damage .

Handling and Stability

Gal-1P derivatives, such as α-D-galactose 1-phosphate dipotassium salt pentahydrate, require storage below -15°C to maintain stability . In contrast, G1P and F1P are more stable under standard laboratory conditions .

Biological Activity

Galactose 1-phosphate (Gal-1-P) is a critical intermediate in the metabolism of galactose, primarily involved in the Leloir pathway. This compound is particularly significant due to its association with galactosemia, a genetic disorder caused by deficiencies in enzymes responsible for galactose metabolism. This article explores the biological activity of Gal-1-P, focusing on its enzymatic interactions, pathological implications, and research findings.

Enzymatic Role and Mechanism

This compound is primarily acted upon by the enzyme galactose-1-phosphate uridylyltransferase (GALT) , which catalyzes the conversion of UDP-glucose and Gal-1-P into glucose 1-phosphate and UDP-galactose. This reaction is a key step in the Leloir pathway, essential for metabolizing galactose into glucose, which can be utilized for energy production.

The mechanism by which GALT operates involves a ping-pong bi-bi kinetics model, wherein the enzyme alternates between two substrates to produce two products. The His166 residue in GALT plays a crucial role as a nucleophile, facilitating the transfer of the uridyl group from UDP-glucose to Gal-1-P .

Pathophysiological Implications

The accumulation of Gal-1-P is toxic and is implicated in the pathophysiology of classic galactosemia . In this condition, mutations in the GALT gene lead to reduced enzyme activity, resulting in elevated levels of Gal-1-P, which can cause damage to various tissues, particularly the liver and brain. The toxic effects are thought to arise from oxidative stress and disruption of normal metabolic pathways, including nucleotide and RNA metabolism .

Table 1: Effects of Elevated this compound Levels

EffectDescription
Oxidative StressIncreased reactive oxygen species leading to cellular damage.
Endoplasmic Reticulum StressDisruption of protein folding and function.
Inhibition of EnzymesInterference with other metabolic enzymes affecting overall metabolism.

Case Studies and Research Findings

Research has demonstrated that individuals with classic galactosemia exhibit significant clinical improvement over time despite ongoing inability to metabolize galactose due to dietary restrictions. This phenomenon has been attributed to decreased levels of Gal-1-P as patients age, alongside reduced exposure to dietary galactose .

A study assessing GALT activity through indirect measurement methods found that even low concentrations of Gal-1-P could inhibit enzyme activity significantly. In cases where concentrations were increased (up to 5 mM), some transferase activity was observed, suggesting that substrate concentration can influence enzyme kinetics in affected individuals .

Table 2: GALT Activity Measurement Results

Patient TypeGALT Activity (mU/mg protein)Gal-1-P Concentration (mM)
Normal200.04
Classic CGUndetectable0.04
Classic CGSignificant at higher levels5

Q & A

What experimental approaches are recommended for quantifying galactose 1-phosphate in tissue samples, and how can methodological pitfalls be avoided?

Basic Research Focus:
this compound (Gal-1P) quantification requires enzymatic assays (e.g., galactose-1-phosphate uridylyltransferase [GALT] coupled reactions) or chromatographic methods like HPLC. The Folin phenol reagent method (Lowry assay) is unsuitable for direct Gal-1P measurement but can be adapted for protein normalization in metabolic studies .
Advanced Considerations:

  • Labile Metabolite Handling: Rapid sample freezing (-80°C) and acid extraction (e.g., perchloric acid) prevent enzymatic degradation .
  • Interference Mitigation: Co-eluting metabolites (e.g., glucose 1-phosphate) can skew results; tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards improves specificity .

How do contradictions arise in this compound accumulation data across in vitro and in vivo models?

Basic Research Focus:
Discrepancies often stem from differences in enzyme kinetics (e.g., GALT activity variations between cell lines and whole organisms) or substrate availability . For example, hepatic Gal-1P levels in mice may not reflect human galactosemia due to species-specific GALT isoform expression .
Advanced Considerations:

  • Model Limitations: D-galactose-induced aging models (e.g., rodents) may artificially elevate Gal-1P through oxidative stress pathways unrelated to canonical Leloir pathway dysfunction .
  • Data Reconciliation: Cross-validate findings using genetic knockouts (e.g., GALT−/− models) and clinical biomarkers (e.g., galactitol/erythrocyte Gal-1P ratios) .

What methodologies are optimal for studying the structural and kinetic properties of galactose-1-phosphate uridylyltransferase (GALT)?

Basic Research Focus:

  • Enzyme Purification: Recombinant GALT expression in E. coli followed by affinity chromatography (e.g., His-tag systems) enables kinetic studies .
  • Activity Assays: Measure UDP-glucose consumption or UDP-galactose production spectrophotometrically at 340 nm using coupled reactions with UDP-glucose dehydrogenase .
    Advanced Considerations:
  • Substrate Specificity: Use synthetic analogs (e.g., α-D-galactose 1-phosphate dipotassium salt) to probe active-site residues via X-ray crystallography or mutagenesis .
  • Allosteric Regulation: Isothermal titration calorimetry (ITC) can identify modulators (e.g., Mg²⁺) affecting GALT conformational dynamics .

How can researchers differentiate between type I (GALT-deficient) and type II (GALK-deficient) galactosemia in experimental systems?

Basic Research Focus:

  • Biochemical Markers: Type I shows elevated Gal-1P and absent GALT activity; type II exhibits galactitol accumulation and normal GALT activity .
  • Enzymatic Profiling: Use radiolabeled [¹⁴C]-galactose to trace metabolic flux in cell lysates, comparing UDP-galactose synthesis (impaired in type I) .
    Advanced Considerations:
  • Clinical Correlations: Link in vitro findings to patient data (e.g., neonatal screening for erythrocyte Gal-1P and urinary galactitol) to validate disease models .

What strategies address the instability of this compound in long-term metabolic studies?

Basic Research Focus:

  • Storage Conditions: Lyophilized Gal-1P is stable at -20°C for years, but in solution, -80°C with cryoprotectants (e.g., glycerol) minimizes hydrolysis .
    Advanced Considerations:
  • Real-Time Monitoring: Microfluidic systems with integrated biosensors enable dynamic tracking of Gal-1P in live cells, avoiding degradation artifacts .

How can researchers reconcile conflicting data on this compound’s role in aging models?

Advanced Research Focus:
D-galactose-induced aging studies often conflate Gal-1P accumulation with glycation end-product (AGE) formation. To isolate Gal-1P effects:

  • Use GALK inhibitors (e.g., DGJ) to block Gal-1P synthesis while maintaining D-galactose exposure .
  • Combine transcriptomics (e.g., RNA-seq) with metabolomics to dissect Leloir pathway-independent mechanisms .

What cross-disciplinary approaches enhance understanding of this compound’s regulatory roles?

Advanced Research Focus:

  • Systems Biology: Integrate flux balance analysis (FBA) with proteomics to map Gal-1P’s interaction network in nucleotide sugar metabolism .
  • Clinical Collaboration: Partner with neonatal screening programs to access longitudinal Gal-1P data in galactosemia patients, informing mechanistic hypotheses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.